4-Hydroxytamoxifen beta-glucuronide
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Description
4-Hydroxytamoxifen beta-glucuronide, also known as Afimoxifene, is an active metabolite of Tamoxifen . It is a new estrogen inhibitor under investigation for a variety of estrogen-dependent conditions, including cyclic breast pain and gynecomastia .
Synthesis Analysis
One of the major mechanisms of metabolism of Tamoxifen and its active metabolite, trans -4-hydroxytamoxifen (4-HO-TAM), is via glucuronidation . The glucuronidating activities of three common variants of the human UDP-glucuronosyltransferase (UGT) 1A4 gene were compared using Tamoxifen and 4-OH-TAM .Molecular Structure Analysis
4-Hydroxytamoxifen beta-glucuronide contains total 81 bond(s); 44 non-H bond(s), 20 multiple bond(s), 11 rotatable bond(s), 2 double bond(s), 18 aromatic bond(s), 4 six-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 4 hydroxyl group(s), 2 secondary alcohol(s), 1 tertiary alcohol(s), 1 ether(s) (aliphatic) .Chemical Reactions Analysis
Microsomes from wild-type UGT1A4 (UGT1A4*1)-over-expressing HK293 cells exhibited significant activity against Tamoxifen and 4-OH-TAM, forming exclusively the Tamoxifen-N + - and 4-OH-TAM-N + -glucuronides, respectively .Safety And Hazards
Future Directions
The UGT1A4 codon 48 Leu>Val polymorphism significantly alters glucuronidation rates against Tamoxifen and its active hydroxylated metabolites, and this polymorphism may play an important role in individual pharmacological response to Tamoxifen therapy . Further studies are required before Afimoxifene can be approved for certain indications and marketed .
properties
IUPAC Name |
(2S,3S,4R,5R,6S)-3-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]-3,4,5-trihydroxy-6-phenoxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO8/c1-4-25(21-11-7-5-8-12-21)26(22-15-17-23(18-16-22)39-20-19-33(2)3)32(38)28(35)27(34)31(41-29(32)30(36)37)40-24-13-9-6-10-14-24/h5-18,27-29,31,34-35,38H,4,19-20H2,1-3H3,(H,36,37)/b26-25-/t27-,28-,29-,31-,32+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFHAYXIYPCIFK-DKNZORBSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCN(C)C)C2(C(C(C(OC2C(=O)O)OC3=CC=CC=C3)O)O)O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(\C1=CC=C(C=C1)OCCN(C)C)/[C@@]2([C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)OC3=CC=CC=C3)O)O)O)/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxytamoxifen beta-glucuronide | |
CAS RN |
128255-45-8 |
Source
|
Record name | 4-Hydroxytamoxifen beta-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128255458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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